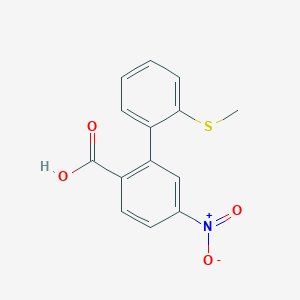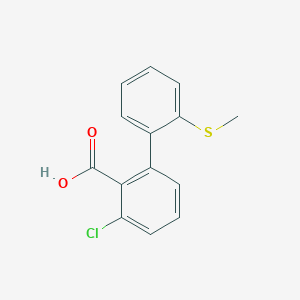
6-Methyl-2-(3-methylthiophenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-2-(3-methylthiophenyl)benzoic acid (6M2MTPBA) is a synthetic organic compound with the chemical formula C11H10O2S. It is a white crystalline solid with a melting point of 103-105 °C and a boiling point of 260-262 °C. 6M2MTPBA is a versatile compound with numerous applications in scientific research, including as a reagent for the synthesis of other compounds and as a tool for studying the structure and function of proteins.
作用機序
6-Methyl-2-(3-methylthiophenyl)benzoic acid, 95% is a substrate for several enzymes involved in drug metabolism, including cytochrome P450, and is also a substrate for several enzymes involved in signal transduction pathways, such as G-protein coupled receptors. 6-Methyl-2-(3-methylthiophenyl)benzoic acid, 95% is metabolized by these enzymes to form various metabolites, which can then interact with other molecules in the cell to modulate cellular processes.
Biochemical and Physiological Effects
6-Methyl-2-(3-methylthiophenyl)benzoic acid, 95% has been shown to modulate the activity of several enzymes involved in drug metabolism and signal transduction pathways. In addition, 6-Methyl-2-(3-methylthiophenyl)benzoic acid, 95% has been shown to modulate the expression of several genes involved in drug metabolism and signal transduction pathways. 6-Methyl-2-(3-methylthiophenyl)benzoic acid, 95% has also been shown to modulate the activity of several proteins involved in drug metabolism and signal transduction pathways.
実験室実験の利点と制限
The major advantage of using 6-Methyl-2-(3-methylthiophenyl)benzoic acid, 95% in laboratory experiments is that it is a relatively inexpensive and readily available compound. In addition, 6-Methyl-2-(3-methylthiophenyl)benzoic acid, 95% is a versatile compound with a wide range of applications in scientific research. However, 6-Methyl-2-(3-methylthiophenyl)benzoic acid, 95% is a relatively unstable compound and can be easily degraded by light and air.
将来の方向性
Future research on 6-Methyl-2-(3-methylthiophenyl)benzoic acid, 95% should focus on further elucidating its mechanism of action and exploring its potential applications in drug discovery and development. In addition, further research should be conducted to optimize the synthesis of 6-Methyl-2-(3-methylthiophenyl)benzoic acid, 95% and to develop methods for its purification and storage. Finally, further research should be conducted to investigate the potential toxicity of 6-Methyl-2-(3-methylthiophenyl)benzoic acid, 95% and its metabolites.
合成法
6-Methyl-2-(3-methylthiophenyl)benzoic acid, 95% can be synthesized using a variety of methods. One of the most common methods is the reaction of 4-methylthiophenol with 6-bromo-2-naphthoic acid in the presence of anhydrous sodium acetate in acetic acid. This reaction yields a mixture of 6-methyl-2-(3-methylthiophenyl)benzoic acid and 6-methyl-2-(4-methylthiophenyl)benzoic acid, which can be separated by column chromatography.
科学的研究の応用
6-Methyl-2-(3-methylthiophenyl)benzoic acid, 95% has a wide range of applications in scientific research, including as a reagent for the synthesis of other compounds, as a tool for studying the structure and function of proteins, and as a substrate for the preparation of enzyme inhibitors. 6-Methyl-2-(3-methylthiophenyl)benzoic acid, 95% has been used in studies of the structure and function of enzymes involved in the metabolism of drugs, such as cytochrome P450, and in the synthesis of inhibitors of these enzymes. 6-Methyl-2-(3-methylthiophenyl)benzoic acid, 95% has also been used in studies of the structure and function of proteins involved in signal transduction pathways, such as G-protein coupled receptors.
特性
IUPAC Name |
2-methyl-6-(3-methylsulfanylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2S/c1-10-5-3-8-13(14(10)15(16)17)11-6-4-7-12(9-11)18-2/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJHWSONGCKCTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=CC=C2)SC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














